
1-(2-Chlorobenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as CP-724714, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has been studied extensively for its potential use in cancer therapy.
Applications De Recherche Scientifique
Molecular Structure and Optical Properties
- Studies on similar organic compounds have focused on their molecular structure, vibrational spectra, and optical properties, particularly in the context of nonlinear optical (NLO) materials. For example, research on 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) highlighted its high second harmonic generation efficiency, suggesting potential applications in optoelectronics and photonics (Rahmani et al., 2018). Similar derivatives have been assessed for their electro-optic properties, indicating their suitability for optoelectronic device fabrications (Shkir et al., 2018).
Anion Receptor Chemistry
- Urea-based molecules have been explored for their role as anion receptors, highlighting their ability to form complexes with anions through hydrogen bonds. This characteristic opens avenues for their use in sensing, separation processes, and supramolecular chemistry (Turner et al., 2006).
Material Science and Electrochemistry
- Research on urea derivatives has extended into material science, particularly in the development of conducting polymers. For instance, bis(pyrrol-2-yl) arylenes have been synthesized for their low oxidation potential and potential use in supercapacitors, highlighting the versatility of urea derivatives in creating functional materials (Sotzing et al., 1996).
Pharmacology and Drug Design
- In pharmacological research, urea derivatives have been investigated as allosteric modulators of cannabinoid receptors, offering insights into new therapeutic targets for obesity and other disorders. This underscores the potential of urea derivatives in drug design and development (Khurana et al., 2017).
Corrosion Inhibition
- The application of urea derivatives in corrosion inhibition for mild steel surfaces in acidic environments has been documented, demonstrating the practical applications of these compounds in industrial maintenance and protection (Jeeva et al., 2015).
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-13-6-8-16(9-7-13)23-12-15(10-18(23)24)22-19(25)21-11-14-4-2-3-5-17(14)20/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAWKCVPYRDKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


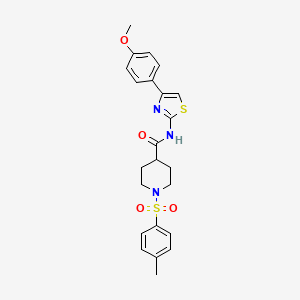
![5,5-Difluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2737602.png)

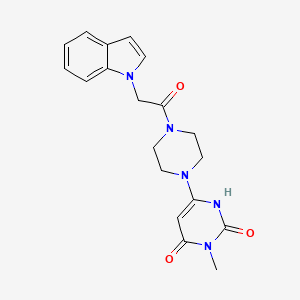
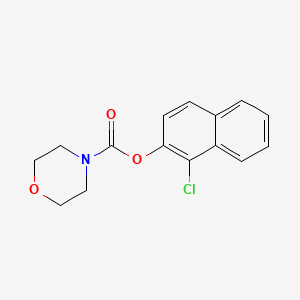
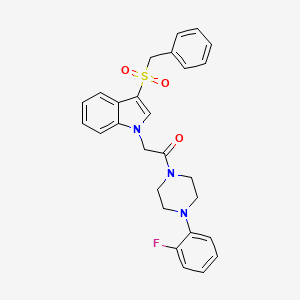


![5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737614.png)

![methyl 6-acetyl-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2737617.png)
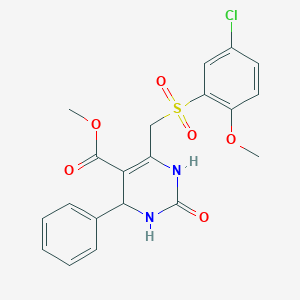
![2-(2,4-difluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2737620.png)